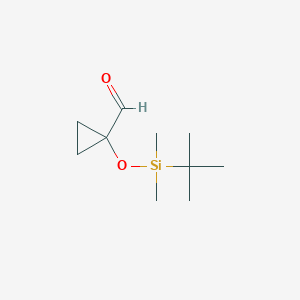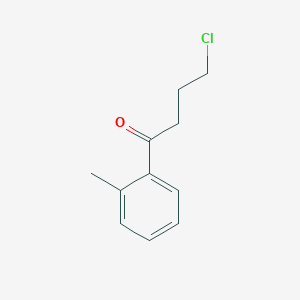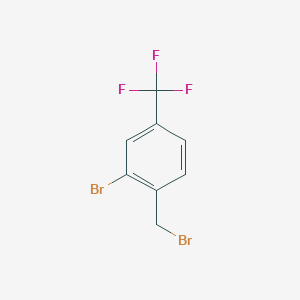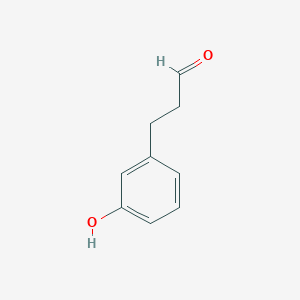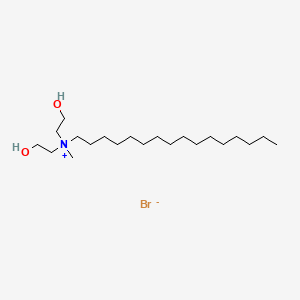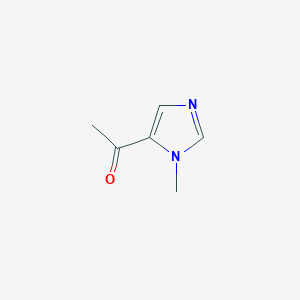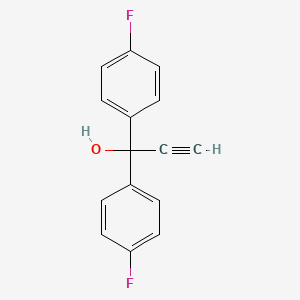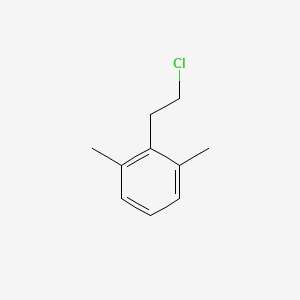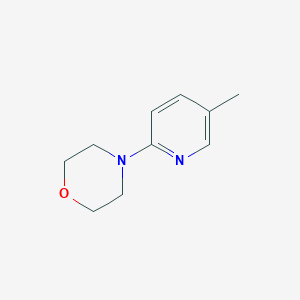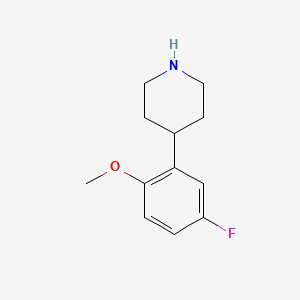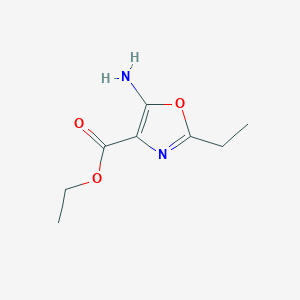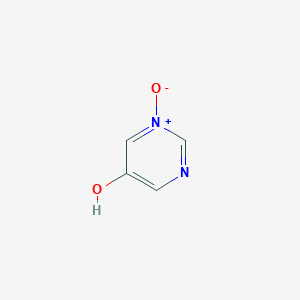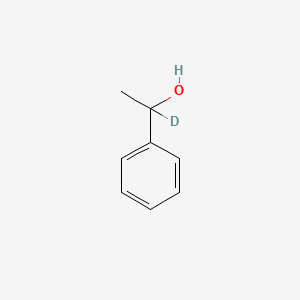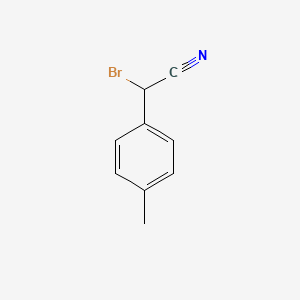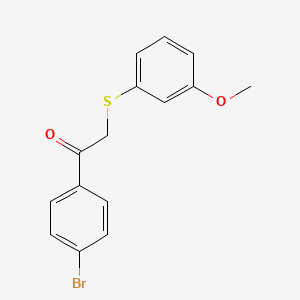
1-(4-Bromophenyl)-2-((3-methoxyphenyl)thio)ethanone
Vue d'ensemble
Description
1-(4-Bromophenyl)-2-((3-methoxyphenyl)thio)ethanone (BMPTE) is an organic compound that has been used in a variety of scientific research applications. It is a brominated aromatic compound with a phenylthioether side chain, which has been found to have a wide range of biochemical and physiological effects. BMPTE has been used in a variety of laboratory experiments, and it has been found to be a useful tool for researchers in the fields of biochemistry and physiology.
Applications De Recherche Scientifique
Enantioselective Catalysis
A study detailed the use of polymethacrylate containing a prolinol derivative for the asymmetric reduction of 1-arylethanones, including 1-(4-bromophenyl)ethanone. This catalyst showed high selectivity in the reduction process, demonstrating its application in producing enantioenriched secondary alcohols. The study highlights the potential of using such catalysts in enantioselective synthesis, which is crucial for the development of drugs and agrochemicals (Thvedt et al., 2011).
Antimicrobial Agents
Another research effort synthesized novel Schiff bases from 1-(3-fluoro-4-methoxyphenyl)ethanone and investigated their antimicrobial activities. The study found that certain derivatives showed excellent antimicrobial properties, suggesting the potential of these compounds in developing new antimicrobial agents (Puthran et al., 2019).
Enantiomerically Pure Compounds
Research on the synthesis of enantiomerically pure 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethane from a related bromoethanone compound was reported. The study involved several steps, including resolution and crystallization to obtain optically pure enantiomers, illustrating the compound's application in producing stereochemically complex structures (Zhang et al., 2014).
Material Science
A study on the crystal and molecular structures of chalcones derived from thiophene-3-carbaldehyde, including compounds with a bromophenyl substituent, was conducted. These compounds have potential applications in material science due to their unique structural and electronic properties (Quoc et al., 2019).
Anti-inflammatory Activity
Research on the synthesis of S-alkylated derivatives exhibiting anti-inflammatory activity included the use of methoxyphenyl compounds. This study underscores the role of such compounds in designing new anti-inflammatory drugs, which is essential for treating various inflammatory disorders (Labanauskas et al., 2004).
Propriétés
IUPAC Name |
1-(4-bromophenyl)-2-(3-methoxyphenyl)sulfanylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO2S/c1-18-13-3-2-4-14(9-13)19-10-15(17)11-5-7-12(16)8-6-11/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRVNVMSPNNOMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)SCC(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10572642 | |
| Record name | 1-(4-Bromophenyl)-2-[(3-methoxyphenyl)sulfanyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10572642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-2-((3-methoxyphenyl)thio)ethanone | |
CAS RN |
225222-73-1 | |
| Record name | 1-(4-Bromophenyl)-2-[(3-methoxyphenyl)sulfanyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10572642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

